2-Aminopentane (CAS 625-30-9) is a primary aliphatic amine characterized by an alpha-methyl branch, distinguishing it structurally and chemically from its linear isomer, 1-aminopentane. As a colorless, volatile liquid with a boiling point of approximately 91 °C and a density of 0.736 g/mL, it is widely utilized as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialized surfactants . Its specific structural configuration provides a critical balance of nucleophilicity and steric hindrance, making it highly valuable for controlled amidation and alkylation reactions where unhindered linear amines typically suffer from poor selectivity and over-reaction .
Substituting 2-aminopentane with its linear counterpart, 1-aminopentane, or its symmetric isomer, 3-aminopentane, fundamentally alters both process parameters and product profiles. 1-Aminopentane lacks alpha-branching, leading to aggressive, uncontrolled nucleophilic attacks that frequently result in over-alkylation and complex product mixtures requiring costly downstream purification [1]. Furthermore, 1-aminopentane's higher boiling point (104 °C) demands harsher thermal conditions for solvent or base removal, risking the degradation of heat-sensitive intermediates[2]. Conversely, while 3-aminopentane shares a similar boiling point, its absolute molecular symmetry eliminates the possibility of chiral resolution, rendering it useless for stereospecific API synthesis where 2-aminopentane's C2 chiral center is mandatory [3].
In process chemistry, the energy required for solvent or volatile base removal is a critical cost and quality factor. 2-Aminopentane exhibits a boiling point of 91 °C, which is significantly lower than that of the unhindered linear isomer, 1-aminopentane (104 °C) [1]. This 13 °C differential allows for evaporative removal under milder vacuum conditions, reducing thermal stress on complex molecular scaffolds during post-reaction workup.
| Evidence Dimension | Boiling point at standard atmospheric pressure |
| Target Compound Data | 91 °C |
| Comparator Or Baseline | 1-Aminopentane (104 °C) |
| Quantified Difference | 13 °C lower boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) during distillation/evaporation |
Enables milder distillation conditions, minimizing thermal degradation of sensitive pharmaceutical intermediates and lowering energy costs during scale-up.
The alpha-methyl branching of 2-aminopentane provides a specific steric environment that moderates its nucleophilicity compared to linear amines. When subjected to N-alkylation with alkyl halides, the unhindered 1-aminopentane rapidly undergoes exhaustive alkylation to form tertiary amines or quaternary ammonium salts[1]. In contrast, the steric shielding at the alpha-carbon of 2-aminopentane slows the secondary-to-tertiary amine conversion rate, significantly improving the chemoselectivity for mono-alkylated (secondary amine) products [2].
| Evidence Dimension | Chemoselectivity in alkylation reactions |
| Target Compound Data | Alpha-branched primary amine (moderate steric shielding) |
| Comparator Or Baseline | 1-Aminopentane (unhindered linear primary amine) |
| Quantified Difference | Reduced kinetic rate of over-alkylation |
| Conditions | Standard electrophilic substitution (N-alkylation) with alkyl halides |
Improves reaction selectivity for secondary amines, reducing the need for complex chromatographic purification and increasing overall yield in industrial synthesis.
For the development of advanced pharmaceutical libraries, the availability of a stereocenter is non-negotiable. 2-Aminopentane possesses a chiral center at the C2 position, allowing the racemic mixture to be resolved into distinct (2S) and (2R) enantiomers via diastereomeric salt formation [1]. Its structural isomer, 3-aminopentane, is perfectly symmetric and achiral, yielding zero potential for stereoisomeric separation [2].
| Evidence Dimension | Number of stereocenters and resolution capability |
| Target Compound Data | 1 chiral center (C2), resolvable into enantiomers |
| Comparator Or Baseline | 3-Aminopentane (0 chiral centers, achiral) |
| Quantified Difference | 100% difference in stereogenic potential |
| Conditions | Chiral resolution via diastereomeric crystallization or asymmetric synthesis |
Provides an essential chiral building block for stereospecific drug discovery that is structurally impossible to achieve using symmetric amylamine isomers.
Due to its C2 stereocenter, 2-aminopentane is heavily utilized as a precursor for chiral active pharmaceutical ingredients (APIs). Its ability to be resolved into enantiomers makes it the correct choice over 3-aminopentane for synthesizing stereospecific drugs where enantiomeric purity dictates pharmacological efficacy [1].
Leveraging its lower boiling point (91 °C) compared to linear amylamines, 2-aminopentane is selected as a volatile base or reaction solvent in the synthesis of thermally sensitive compounds. It can be efficiently removed under reduced pressure without inducing thermal degradation of the target product [2].
The alpha-methyl branching provides ideal steric hindrance for controlled mono-alkylation and selective amidation. It is the preferred procurement choice over 1-aminopentane when manufacturing agrochemicals or specialized surfactants where over-alkylation must be avoided to maintain product specifications [3].
Flammable;Corrosive